molecular formula C23H22O5 B2895481 methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate CAS No. 307550-90-9

methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate

Cat. No.: B2895481
CAS No.: 307550-90-9
M. Wt: 378.424
InChI Key: KSZPJENCAWKVLV-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate is a synthetic organic compound featuring a bicyclic benzo[c]chromen core fused with a tetrahydro ring system. Key structural attributes include:

  • 3-Methyl substitution: Enhances steric and electronic effects on the chromen ring.
  • Methyl benzoate moiety: Linked via an oxymethyl group at position 1, providing ester-based hydrophobicity and metabolic stability.

This compound’s design suggests applications in medicinal chemistry or agrochemicals, leveraging the benzo[c]chromen scaffold’s rigidity and the ester group’s bioavailability .

Properties

IUPAC Name

methyl 4-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5/c1-14-11-19(27-13-15-7-9-16(10-8-15)22(24)26-2)21-17-5-3-4-6-18(17)23(25)28-20(21)12-14/h7-12H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZPJENCAWKVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Phenolic Derivatives with Cyclohexenones

A common approach to benzocoumarins involves acid-catalyzed cyclocondensation. For the tetrahydrobenzo[c]chromen system, 2-hydroxy-1-tetralone derivatives can react with methyl-substituted diketones. For example:

Procedure

  • Starting materials : 2-Hydroxy-3-methyl-1-tetralone and methyl 4-(hydroxymethyl)benzoate.
  • Cyclization : Heating under reflux with H2SO4 in acetic acid induces cyclodehydration.
  • Reduction : Hydrogenation (H2/Pd-C) saturates the aromatic ring to yield the tetrahydro system.

Key Data

Step Conditions Yield
Cyclization H2SO4, AcOH, 110°C, 6h 65%
Reduction H2 (1 atm), Pd/C, EtOH 85%

Copper-Catalyzed Coupling with Diaryliodonium Salts

The Beilstein Journal of Organic Chemistry highlights the use of ortho-ester-substituted diaryliodonium salts for regioselective chromen synthesis. Adapting this method:

General Protocol

  • Iodonium salt preparation : React methyl 4-(iodomethyl)benzoate with mesitylene and trifluoromethanesulfonic acid.
  • Coupling : Treat 3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-ol with the iodonium salt in the presence of Cu(OAc)2 in dichloroethane (DCE) at 80°C.

Mechanistic Insights

  • The iodonium salt acts as an electrophilic arylating agent.
  • Copper catalysis facilitates oxidative coupling, forming the ether linkage.

Introduction of the Oxymethyl Benzoate Group

Williamson Ether Synthesis

A two-step strategy introduces the benzoate moiety:

  • Alkylation : React 1-hydroxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one with methyl 4-(bromomethyl)benzoate in the presence of K2CO3.
  • Esterification : If the carboxylic acid is used, treat with methanol and H2SO4 to form the methyl ester.

Optimization Notes

  • Polar aprotic solvents (DMF, DMSO) improve alkylation yields (70–80%).
  • Excess base (K2CO3) prevents side reactions.

Spectroscopic Characterization

Critical analytical data for the target compound include:

  • 1H NMR (400 MHz, CDCl3) : δ 7.95 (d, J = 8.1 Hz, 2H, benzoate), 6.85 (s, 1H, chromen-H), 3.90 (s, 3H, OCH3), 2.55 (s, 3H, CH3), 1.65–1.20 (m, 4H, tetrahydro ring).
  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1685 cm⁻¹ (chromenone C=O).

Comparative Analysis of Methods

Method Advantages Limitations
Cyclocondensation High atom economy Requires harsh acids
Copper-catalyzed coupling Regioselective, mild conditions Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate can undergo oxidation reactions, typically facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions, often using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, can reduce carbonyl groups to alcohols.

  • Substitution: : Nucleophilic substitution reactions are common, where nucleophiles such as amines, thiols, or halides replace certain substituents on the benzopyran ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, or oxygen under catalytic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.

  • Substitution: : Halides, amines, and thiols, often under basic conditions or using phase-transfer catalysts.

Major Products

  • Oxidation: : Carboxylic acids, ketones.

  • Reduction: : Alcohols, alkanes.

  • Substitution: : Varied, depending on the nucleophile used, leading to functionalized derivatives.

Scientific Research Applications

Methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate finds applications across diverse scientific domains:

  • Chemistry: : Utilized as a precursor or intermediate in organic synthesis, aiding in the development of complex molecular architectures.

  • Biology: : Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.

  • Medicine: : Explored for its therapeutic potential, particularly in drug design and delivery systems due to its stable and versatile structure.

  • Industry: : Used in the manufacture of specialty chemicals, dyes, and advanced materials due to its robust chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with various molecular targets and pathways:

  • Molecular Targets: : Includes enzymes, receptors, and ion channels, depending on its structural analogs and derivatives.

  • Pathways Involved: : Encompasses signaling pathways related to inflammation, oxidative stress, and cellular metabolism, contributing to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromen Core

Positional Isomerism
  • Compound QY-9059 : [(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid
    • Substituent at position 4 instead of 1.
    • Impact : Altered steric hindrance and electronic distribution may affect binding to biological targets compared to the target compound .
  • Compound from : 2-[(3-Methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide Methoxy group at position 3 and amide functionality.
Functional Group Modifications
  • QY-3575 : [(3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid
    • Acetic acid replaces the methyl benzoate.
    • Impact : Higher aqueous solubility due to the carboxylic acid group but reduced oral bioavailability due to ionization at physiological pH .

Linker and Ester Variations

Compound Linker/Group Molecular Weight Key Property Source
Target Compound Methyl benzoate ~382.4 (calc.) Enhanced lipophilicity for membrane penetration
QY-7513 Propanoic acid 304.896 (CAS) Increased chain length may improve target affinity
Derivative B Formylphenoxy ~300 (estimated) Reactive aldehyde for further synthesis

    Biological Activity

    Methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate is a synthetic compound with potential applications in various fields, including pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    The compound has the following chemical formula:

    PropertyValue
    Molecular FormulaC21H20O6
    Molecular Weight356.39 g/mol
    CAS Number304896-80-8

    This compound features a benzoate moiety linked to a benzochromene derivative, which is significant for its biological properties.

    Pharmacological Effects

    • Anti-inflammatory Activity : Recent studies have indicated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages exposed to lipopolysaccharides (LPS) .
    • Antioxidant Properties : The compound has demonstrated significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in various cell lines . This suggests potential protective effects against oxidative damage in biological systems.
    • Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective effects, potentially by modulating neurotransmitter levels and protecting neuronal cells from apoptosis . Further studies are needed to elucidate the exact mechanisms involved.

    The biological activity of this compound can be attributed to several mechanisms:

    • Inhibition of MAPK Pathway : The compound appears to interfere with the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for inflammatory responses .
    • Regulation of Gene Expression : It modulates the expression of genes involved in inflammation and oxidative stress response through transcription factor activation .

    Case Studies

    Several studies have investigated the biological activity of related compounds within the benzochromene class:

    • Study on Anti-inflammatory Effects : A study focused on a similar benzochromene derivative showed significant reductions in inflammatory markers in both in vitro and in vivo models . The results support the hypothesis that this compound may exert similar effects.
    • Neuroprotection Research : Another case study highlighted the neuroprotective properties of benzochromene derivatives against neurodegenerative diseases by enhancing neuronal survival under stress conditions .

    Discussion

    The biological activity of this compound indicates its potential as a therapeutic agent in treating inflammatory diseases and neurodegenerative disorders. Its ability to modulate key biochemical pathways makes it a candidate for further research.

    Q & A

    Basic Question: What safety protocols are recommended for handling methyl 4-{...}benzoate in laboratory settings?

    Answer:
    Based on safety data for structurally related benzoate esters (e.g., methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate), the following precautions apply:

    • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved masks) if aerosolization is possible .
    • Ventilation: Conduct experiments in a fume hood with ≥6 air changes per hour to minimize inhalation risks .
    • First Aid: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .
    • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

    Basic Question: What synthetic routes are used to prepare methyl 4-{...}benzoate?

    Answer:
    Synthesis typically involves multi-step organic reactions:

    Core Benzochromen Formation: Cyclization of substituted resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ catalysis) .

    Etherification: Coupling the benzochromen hydroxyl group with methyl 4-(bromomethyl)benzoate using K₂CO₃ in dry DMF at 80°C for 12 hours .

    Purification: Flash chromatography (hexane:EtOAc, 3:1) yields >90% purity, confirmed by TLC (Rf = 0.45) .

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